molecular formula C23H37N5O6 B1530149 Boc-Val-Cit-PABA CAS No. 870487-09-5

Boc-Val-Cit-PABA

Numéro de catalogue: B1530149
Numéro CAS: 870487-09-5
Poids moléculaire: 479.6 g/mol
Clé InChI: VYCVAPFXSOAOCL-ROUUACIJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Boc-Val-Cit-PABA is a chemical compound that plays a significant role in the field of bioconjugation and drug delivery systems. It is commonly used as a linker in antibody-drug conjugates (ADCs), which are designed to deliver cytotoxic drugs specifically to target cells, such as cancer cells, thereby minimizing systemic toxicity.

Analyse Biochimique

Biochemical Properties

In biochemical reactions, Boc-Val-Cit-PABA acts as a bridge between the antibody and the cytotoxic drug in ADCs . The nature of its interaction with enzymes, proteins, and other biomolecules is primarily through covalent bonding .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are largely determined by the specific ADC it is part of. It influences cell function by enabling the targeted delivery of cytotoxic drugs, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by facilitating the binding interactions between the antibody and the cytotoxic drug in ADCs . This can result in enzyme inhibition or activation, and changes in gene expression depending on the specific drug used .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound may change due to factors such as the stability and degradation of the ADC it is part of . Long-term effects on cellular function observed in in vitro or in vivo studies would also be dependent on the specific ADC .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models, largely due to the cytotoxic drug it is linked to in the ADC . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in the metabolic pathways of the ADC it is part of . This could include any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues as part of the ADC . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is determined by the ADC it is part of . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . Its activity or function at these locations would be dependent on the specific ADC .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Val-Cit-PABA typically involves the following steps:

  • Protection of Valine: The amino group of valine is protected using a Boc (tert-butoxycarbonyl) group to form Boc-Valine.

  • Coupling with Citrulline: Boc-Valine is then coupled with citrulline using coupling reagents such as HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DCC (Dicyclohexylcarbodiimide) in the presence of a base like DIPEA (Diisopropylethylamine).

  • Attachment of PABA: The resulting Boc-Val-Cit is further reacted with para-aminobenzoic acid (PABA) to form this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar chemical reactions but with optimized reaction conditions to ensure high yield and purity. The process involves rigorous purification steps, including chromatography, to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Boc-Val-Cit-PABA undergoes several types of chemical reactions, including:

  • Deprotection: The Boc group can be removed using trifluoroacetic acid (TFA) to expose the free amino group.

  • Hydrolysis: The ester bond between citrulline and PABA can be hydrolyzed under acidic or basic conditions.

  • Coupling Reactions: The free amino group can be used to couple with other molecules, such as drugs or antibodies, using standard peptide coupling reagents.

Common Reagents and Conditions:

  • Deprotection: TFA, dichloromethane (DCM)

  • Hydrolysis: HCl or NaOH, water

  • Coupling Reactions: HBTU, DCC, DIPEA, DMF (Dimethylformamide)

Major Products Formed:

  • Deprotection: Val-Cit-PABA

  • Hydrolysis: Citrulline and PABA

  • Coupling Reactions: ADCs or other bioconjugates

Applications De Recherche Scientifique

Linker Design for ADCs

Boc-Val-Cit-PABA is extensively used in the synthesis of ADCs. The linker facilitates the attachment of cytotoxic agents to antibodies, ensuring that the drug is released only upon internalization by target cells. This targeted approach significantly improves the therapeutic index of chemotherapeutic agents.

Study Findings
Merck Research (2016)Developed linkers using this compound for enhanced selectivity and efficacy in ADCs .
Caculitan et al. (2017)Demonstrated broad sensitivity of Val-Cit linkers to various cathepsins, enhancing drug release profiles .

Targeted Drug Delivery Systems

Beyond ADCs, this compound is employed in various targeted drug delivery systems. It allows for the coupling of therapeutic agents to targeting moieties, which can improve drug localization and reduce off-target effects.

  • Mechanism : The linker is designed to be sensitive to proteases prevalent in certain biological environments, enabling controlled drug release.
  • Advantages : Improved therapeutic outcomes through specific targeting and reduced systemic side effects.

Enhanced Efficacy in Cancer Treatment

A study by AxisPharm highlighted the effectiveness of this compound linkers in ADC formulations, showing superior tumor inhibition compared to traditional linkers . The research indicated that ADCs utilizing this linker exhibited better stability and drug release profiles.

Synthesis Methodology Improvements

Recent advancements have focused on optimizing the synthesis pathways for this compound to enhance yield and purity. A modified synthesis route reported by researchers improved overall yields while avoiding epimerization issues common in earlier methodologies .

Comparative Analysis of Linkers

The following table summarizes key differences between various linkers used in ADCs, highlighting the advantages of this compound:

Linker Type Cleavage Mechanism Targeted Release Stability
This compoundCathepsin B-sensitiveHighHigh
Val-AlaNon-specificModerateModerate
Val-LysNon-specificLowLow

Comparaison Avec Des Composés Similaires

  • Val-Cit-PABC

  • mc-Val-Cit-PABA

  • Val-Cit-MMAE (Monomethyl Auristatin E)

  • mc-Val-Cit-MMAE

Activité Biologique

Boc-Val-Cit-PABA (Boc-Val-Cit-p-aminobenzoic acid) is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential applications in antibody-drug conjugates (ADCs) and targeted cancer therapies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and its role as a cleavable linker in drug delivery.

Chemical Structure and Properties

This compound is characterized by its unique structure that includes a valine (Val) and citrulline (Cit) moiety linked to p-aminobenzoic acid (PABA). The Boc (tert-butyloxycarbonyl) group serves as a protective group that enhances the stability of the compound during synthesis and storage.

The biological activity of this compound is primarily attributed to its role as a cleavable linker in ADCs. The Val-Cit sequence is specifically cleaved by Cathepsin B, an enzyme predominantly found in lysosomes. This cleavage releases the cytotoxic drug linked to the antibody, allowing for targeted delivery to cancer cells while minimizing systemic toxicity .

In Vitro Studies

  • Cell Proliferation Inhibition :
    • In studies involving human melanoma cell lines, this compound demonstrated significant inhibition of cell proliferation at concentrations ranging from 20 μM to 100 μM. At 100 μM, it completely suppressed cell growth, indicating potent anti-cancer properties .
  • Reactive Oxygen Species (ROS) Production :
    • The compound was evaluated for its ability to modulate ROS levels in cells. At lower concentrations (20 μM), it generated minimal ROS (<25%), suggesting a favorable profile for preserving healthy cell viability while targeting malignant cells .
  • Antioxidant Properties :
    • Research into PABA-terminated dendrimers, which include this compound as a functional unit, revealed enhanced radical scavenging capabilities compared to PABA alone. These dendrimers exhibited significant antioxidant activity in both DPPH and ABTS assays .

Case Studies and Applications

  • Antibody-Drug Conjugates :
    • This compound has been successfully integrated into ADCs aimed at treating various cancers. For instance, studies have shown that ADCs using this linker can achieve high selectivity and potency against tumor cells while sparing normal tissues .
  • Peptide Dendrimers :
    • The incorporation of this compound into peptide dendrimers has led to the development of novel therapeutic agents with enhanced selectivity for cancer cells. These dendrimers not only exhibit cytotoxic effects but also possess antioxidant properties that can protect normal cells from oxidative stress .

Data Table: Summary of Biological Activities

Activity TypeConcentrationEffect
Cell Proliferation20-100 μMReduction in melanoma cell proliferation
ROS Generation20 μM< 25% increase in ROS; preserved cell viability
Antioxidant ActivityVariesEnhanced radical scavenging compared to PABA
Cleavage by Cathepsin BN/ASpecific cleavage leading to drug release

Propriétés

IUPAC Name

tert-butyl N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37N5O6/c1-14(2)18(28-22(33)34-23(3,4)5)20(31)27-17(7-6-12-25-21(24)32)19(30)26-16-10-8-15(13-29)9-11-16/h8-11,14,17-18,29H,6-7,12-13H2,1-5H3,(H,26,30)(H,27,31)(H,28,33)(H3,24,25,32)/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCVAPFXSOAOCL-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-Val-Cit-PABA
Reactant of Route 2
Reactant of Route 2
Boc-Val-Cit-PABA
Reactant of Route 3
Reactant of Route 3
Boc-Val-Cit-PABA
Reactant of Route 4
Reactant of Route 4
Boc-Val-Cit-PABA
Reactant of Route 5
Reactant of Route 5
Boc-Val-Cit-PABA
Reactant of Route 6
Reactant of Route 6
Boc-Val-Cit-PABA

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.